molecular formula C7H11N3O2 B13077694 2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid

2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid

Cat. No.: B13077694
M. Wt: 169.18 g/mol
InChI Key: SSPTXRJJORWGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate. The reaction proceeds through nucleophilic substitution, where the thiol group of the triazole attacks the electrophilic carbon of the bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions such as temperature, solvent, and catalyst to achieve high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent containing a triazole ring.

    Voriconazole: Another antifungal agent with a triazole moiety.

    Trazodone: An antidepressant that includes a triazole structure.

    Rufinamide: An antiepileptic drug with a triazole ring.

Uniqueness

2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a triazole ring with a propanoic acid moiety allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-methyl-2-(4-methyl-1,2,4-triazol-3-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-7(2,6(11)12)5-9-8-4-10(5)3/h4H,1-3H3,(H,11,12)

InChI Key

SSPTXRJJORWGFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=CN1C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.